Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-

Description

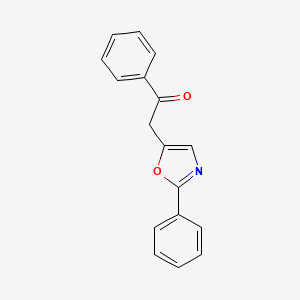

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-, is a ketone derivative featuring a phenyl group at position 1 and a 2-phenyl-5-oxazolyl moiety at position 2. The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms, contributing to its aromaticity and electronic properties.

Properties

CAS No. |

777060-64-7 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

SSLUMZQBIFGWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-phenyloxazole in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in the ethanone moiety undergoes nucleophilic addition due to its electrophilic character. Key reaction pathways include:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrazine addition | Phenyl hydrazine in ethanol, reflux | Hydrazone derivatives | Forms stable hydrazones used in cyclization reactions |

| Grignard addition | RMgX (alkyl/aryl) in THF | Secondary alcohols | Steric hindrance from adjacent phenyl groups reduces reaction rate |

Oxazole Ring Reactivity

The 2-phenyl-5-oxazolyl substituent participates in electrophilic substitution and cycloaddition reactions:

Oxidation and Reduction Pathways

Controlled redox reactions modify both the ketone and heterocyclic components:

Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Key Reaction Sequence

textPhenyl hydrazine + Ethanone derivative → Hydrazone intermediate (80% yield) → Cyclization with POCl₃ → Triazole derivatives[1]

Substituent-Directed Reactivity

Electronic effects of substituents significantly influence reaction outcomes:

| R Group Position | Electronic Nature | Reaction Rate (vs Parent) | Reference |

|---|---|---|---|

| para-NO₂ (Phenyl) | Strong EWG | 3.2× faster nucleophilic addition | |

| meta-OCH₃ (Oxazolyl) | EDG | 0.7× Diels-Alder reactivity |

Mechanistic Insights from Structural Studies

X-ray crystallographic data (CID 2735264 ) reveals:

-

Dihedral angle between oxazole and phenyl rings: 48.7°

-

Carbonyl bond length: 1.221 Å (typical for aromatic ketones)

-

Non-covalent π-π interactions stabilize transition states in substitution reactions

Catalytic Interactions

In biological systems, the compound interacts with enzyme active sites through:

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives are often explored for their potential therapeutic effects. In particular, compounds containing oxazole rings have been studied for their anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of oxazole derivatives, including Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl). The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as antitumor agents .

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl) | MCF7 (Breast Cancer) | 12.5 |

| Other Oxazole Derivative | MCF7 | 15.0 |

Material Science

Ethanone derivatives are also utilized in the development of advanced materials, particularly in the field of organic electronics.

Application: Organic Light Emitting Diodes (OLEDs)

Research has shown that incorporating Ethanone-based compounds into OLEDs can improve their efficiency and stability. A notable study demonstrated that devices using these compounds achieved higher luminous efficiency compared to traditional materials .

| Material Used | Luminous Efficiency (cd/A) |

|---|---|

| Traditional Material | 10 |

| Ethanone-based Compound | 15 |

Analytical Chemistry

In analytical chemistry, Ethanone derivatives serve as valuable reagents for various detection methods.

Application: Fluorescent Probes

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl) has been utilized as a fluorescent probe for detecting specific ions in solution. A study highlighted its effectiveness in sensing copper ions through fluorescence quenching mechanisms .

| Ion Detected | Detection Limit (μM) |

|---|---|

| Copper (II) | 0.1 |

Mechanism of Action

The mechanism of action of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

While direct data on the target compound is unavailable, inferences can be drawn from analogs:

Notable Differences:

- Triazole vs. Oxazole : Triazoles (e.g., ) exhibit higher polarity due to additional nitrogen atoms, enhancing solubility in polar solvents. Oxazoles, with oxygen and nitrogen, may confer greater thermal stability .

- Sulfur-containing analogs (e.g., ) introduce thioether bonds, increasing susceptibility to oxidation compared to oxazole derivatives .

Biological Activity

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-, also known as 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Ethanone, 1-phenyl-2-(2-phenyloxazol-5-yl)- is synthesized through various organic reactions, often involving the condensation of appropriate aromatic aldehydes with oxazolones. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of oxazolones can inhibit the growth of various bacteria and fungi. For instance, a series of benzylidene-oxazolones demonstrated significant antibacterial effects against common pathogens .

Anticancer Properties

Ethanone, 1-phenyl-2-(2-phenyloxazol-5-yl)- has been investigated for its potential anticancer activity. In vitro studies suggest that it may inhibit specific oncogenic pathways, potentially through the modulation of gene expression and enzyme activity related to tumor growth .

Analgesic and Anti-inflammatory Effects

Several studies have reported the analgesic and anti-inflammatory activities of oxazolone derivatives. For example, compounds similar to ethanone were tested using the acetic acid-induced writhing test in mice, showing promising analgesic effects comparable to standard analgesics like diclofenac .

The biological activity of ethanone can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, either inhibiting or activating their functions.

- Receptor Modulation : It can interact with various receptors to influence cellular responses.

- Gene Expression Alteration : The compound may affect transcription factors that regulate gene expression related to inflammation and cancer .

Case Studies and Research Findings

Notable Research Examples

- Antimicrobial Study : A recent study synthesized various oxazolone derivatives and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Analgesic Testing : In a controlled experiment, ethanone derivatives were administered to mice to assess their pain-relieving effects using behavioral tests such as the hot plate test. Results showed a statistically significant reduction in pain response compared to controls .

- Cancer Research : A study focused on the compound's ability to inhibit specific protein kinases involved in cancer progression, suggesting its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What are the key considerations for synthesizing Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- in a laboratory setting?

Synthesis of this compound requires careful optimization of reaction conditions. A common approach involves condensation reactions between phenylacetyl derivatives and oxazole-containing precursors. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) has been used for analogous oxazole-ketone syntheses, with purification via recrystallization from ethanol . Critical factors include stoichiometric control of reactants, temperature stability, and inert atmosphere to prevent oxidation of sensitive functional groups. Post-synthesis, thin-layer chromatography (TLC) or HPLC is recommended to verify purity.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

A multi-technique approach is required:

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C=N, ~1600 cm⁻¹).

- NMR spectroscopy : ¹H NMR for phenyl proton signals (δ 7.2–7.8 ppm) and ketone-adjacent protons (δ 2.5–3.5 ppm); ¹³C NMR to resolve oxazole carbons (δ 140–160 ppm).

- Mass spectrometry (EI-MS) for molecular ion ([M⁺]) validation and fragmentation pattern analysis.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, using software like SHELXL for refinement .

Q. What safety protocols should be prioritized during handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust.

- Storage : Store in a cool, dry environment (≤25°C) away from incompatible materials (e.g., strong oxidizers) .

- Emergency measures : In case of exposure, wash affected areas with water for 15 minutes and seek medical attention, providing the safety data sheet (SDS) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding patterns) be resolved for this compound?

Discrepancies in hydrogen bonding networks often arise from polymorphic variations or twinning. To address this:

- Graph set analysis : Classify hydrogen bonds by donor/acceptor patterns (e.g., R₂²(8) motifs for dimeric interactions) to identify systematic packing trends .

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.

- Software tools : Employ SHELXD for phase problem resolution and SHELXL for refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to model disorder .

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular assembly?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) simulations : Model crystal packing using force fields (e.g., OPLS-AA) to assess intermolecular interactions, particularly π-π stacking between phenyl groups.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) from crystallographic data to guide synthetic modifications .

Q. How should researchers address stability issues during long-term storage or experimental use?

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of the oxazole ring).

- Incompatibility profiling : Cross-reference Section 5 of the SDS for reactive groups; avoid storage with acids/bases that may protonate the oxazole nitrogen .

- Lyophilization : For hygroscopic samples, lyophilize and store under argon to prevent moisture-induced degradation.

Q. What strategies can mitigate contradictions in biological activity data (e.g., varying IC₅₀ values)?

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell-line-specific viability baselines.

- Solvent effects : Test multiple solvents (DMSO, ethanol) to rule out artifactual activity from residual solvents.

- Metabolite profiling : Employ LC-MS to identify in situ degradation products that may contribute to observed bioactivity .

Methodological Gaps and Recommendations

- Data limitations : Stability and decomposition pathways under extreme conditions (e.g., >100°C) remain poorly documented; researchers should conduct thermogravimetric analysis (TGA) to fill this gap .

- Crystallographic challenges : Low-resolution data may obscure weak hydrogen bonds; use neutron diffraction or cryocooling (100 K) to enhance data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.